molecular formula C20H19N5O4 B11030215 N-(1H-benzimidazol-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11030215
M. Wt: 393.4 g/mol
InChI Key: PCMFYQAQHPWFOO-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound that features a benzimidazole and an imidazolidine ring

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and imidazolidine rings allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of benzimidazole and imidazolidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H19N5O4/c1-29-13-8-6-12(7-9-13)25-19(27)16(24-20(25)28)10-18(26)21-11-17-22-14-4-2-3-5-15(14)23-17/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,28)

InChI Key

PCMFYQAQHPWFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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